O-acetyl-L-serine
Overview
Description
O-acetyl-L-serine is an α-amino acid with the chemical formula HO₂CCH(NH₂)CH₂OC(O)CH₃. It is an intermediate in the biosynthesis of the common amino acid cysteine in bacteria and plants. This compound is biosynthesized by the acetylation of serine by the enzyme serine transacetylase .
Preparation Methods
Synthetic Routes and Reaction Conditions: O-acetyl-L-serine is typically prepared through the acetylation of L-serine using acetic anhydride. The reaction involves mixing L-serine with acetic anhydride under controlled conditions to yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound can be enhanced by metabolic engineering. For instance, introducing exogenous L-homoserine acetyltransferase into an L-homoserine-producing strain can result in significant accumulation of this compound .
Chemical Reactions Analysis
Types of Reactions: O-acetyl-L-serine undergoes various chemical reactions, including:
Substitution Reactions: It can react with hydrogen sulfide to form L-cysteine and acetate.
Enzymatic Reactions: The enzyme serine O-acetyltransferase catalyzes the conversion of L-serine to this compound using acetyl-CoA.
Common Reagents and Conditions:
Acetylation: Acetic anhydride is commonly used for the acetylation of L-serine.
Substitution: Hydrogen sulfide is used in the substitution reaction to form L-cysteine.
Major Products:
L-cysteine: Formed from the substitution reaction with hydrogen sulfide.
Acetate: A byproduct of the substitution reaction.
Scientific Research Applications
O-acetyl-L-serine has several scientific research applications:
Plant Biology: It plays a role in the metabolism and regulatory functions of sulfur-containing amino acids in plants.
Medicine: Research on this compound contributes to understanding metabolic pathways and potential therapeutic applications.
Mechanism of Action
O-acetyl-L-serine exerts its effects through enzymatic reactions. The enzyme serine O-acetyltransferase catalyzes the conversion of L-serine to this compound using acetyl-CoA. This compound is then converted to L-cysteine by the enzyme O-acetylserine (thiol) lyase, which replaces the β-acetoxy group with bisulfide . This process is crucial for the biosynthesis of cysteine, an essential amino acid .
Comparison with Similar Compounds
S-adenosylmethionine: Involved in methylation reactions and closely related to serine metabolism.
Homocysteine: Another sulfur-containing amino acid involved in similar metabolic pathways.
Uniqueness: O-acetyl-L-serine is unique due to its role as an intermediate in the biosynthesis of cysteine. Its ability to act as a substrate for specific enzymes involved in sulfur metabolism distinguishes it from other similar compounds .
Properties
IUPAC Name |
(2S)-3-acetyloxy-2-aminopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO4/c1-3(7)10-2-4(6)5(8)9/h4H,2,6H2,1H3,(H,8,9)/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXPDPZARILFQX-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20904718 | |
Record name | O-Acetyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | O-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5147-00-2, 25248-96-8 | |
Record name | O-Acetyl-L-serine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5147-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | O-Acetylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005147002 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Poly-O-acetylserine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025248968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | O-acetyl-L-serine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01837 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | O-Acetyl-L-serine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20904718 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | O-ACETYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G05L7T7ZEQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | O-Acetylserine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003011 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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